molecular formula C14H21N3O2S B7189542 N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide

N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B7189542
M. Wt: 295.40 g/mol
InChI Key: FVRGWVVRNZARSY-UHFFFAOYSA-N
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Description

N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring a pyrrolidine ring, a thiazole ring, and an acetamide group

Properties

IUPAC Name

N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-9(2)6-11-4-5-17(7-11)13(19)12-8-20-14(16-12)15-10(3)18/h8-9,11H,4-7H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRGWVVRNZARSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCN(C1)C(=O)C2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Pyrrolidine Intermediate

      Starting Materials: 2-methylpropylamine and succinic anhydride.

      Reaction: The amine reacts with succinic anhydride to form N-(2-methylpropyl)succinimide.

      Cyclization: The succinimide undergoes cyclization to form the pyrrolidine ring.

  • Formation of Thiazole Ring

      Starting Materials: 2-aminothiazole and acetic anhydride.

      Reaction: The amine group of 2-aminothiazole reacts with acetic anhydride to form N-acetyl-2-aminothiazole.

  • Coupling Reaction

      Starting Materials: N-(2-methylpropyl)pyrrolidine-1-carbonyl chloride and N-acetyl-2-aminothiazole.

      Reaction: The carbonyl chloride reacts with the amine group of N-acetyl-2-aminothiazole to form N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually carried out in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction can convert carbonyl groups to alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar aprotic solvents such as dimethyl sulfoxide.

      Products: Substitution reactions can introduce various functional groups into the thiazole or pyrrolidine rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to mimic natural substrates or bind to active sites.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interfere with cellular processes.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide: shares similarities with other pyrrolidine and thiazole derivatives, such as:

Uniqueness

  • Structural Features : The combination of pyrrolidine and thiazole rings in a single molecule provides unique steric and electronic properties.
  • Biological Activity : The specific arrangement of functional groups can lead to distinct biological activities compared to other similar compounds.

This detailed overview of this compound highlights its synthetic routes, chemical reactivity, scientific applications, mechanism of action, and comparison with similar compounds. This compound’s unique structure and properties make it a valuable subject for further research and development in various fields.

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